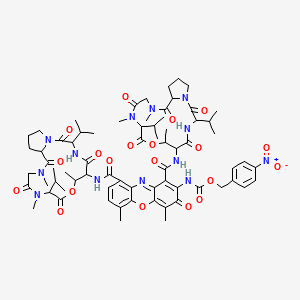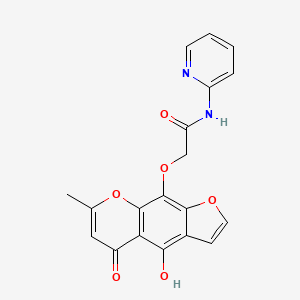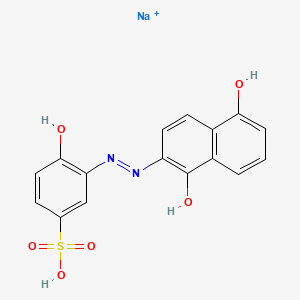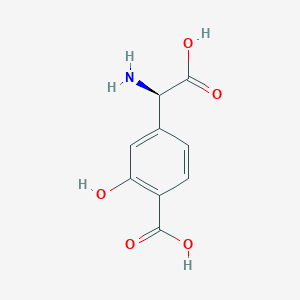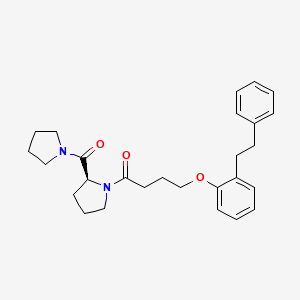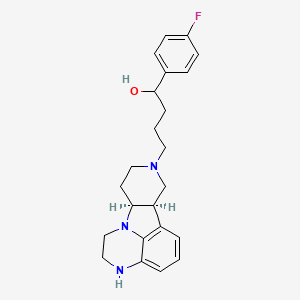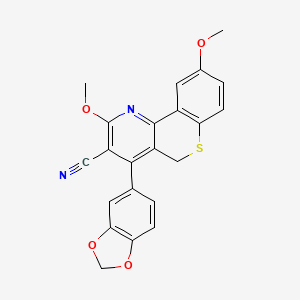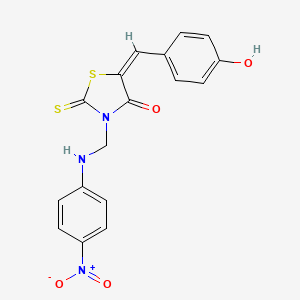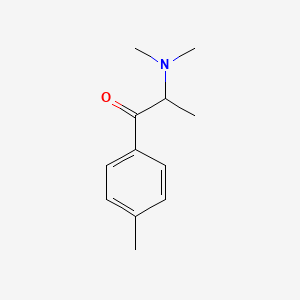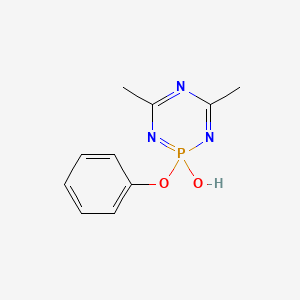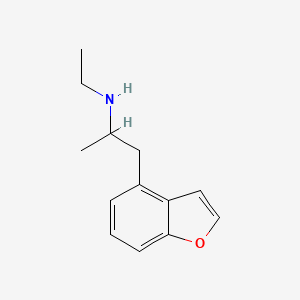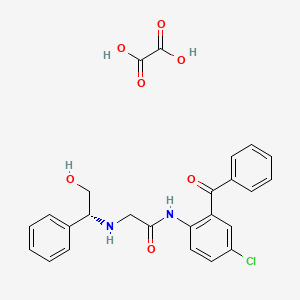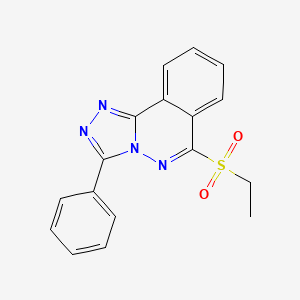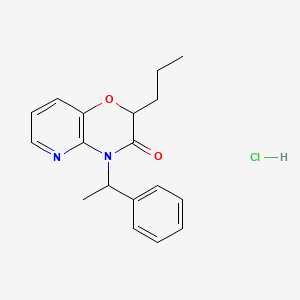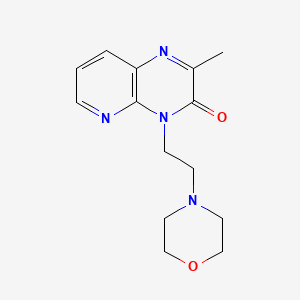
Pyrido(3,4-b)pyrazin-2(1H)-one, 1-(2-morpholinoethyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido(3,4-b)pyrazin-2(1H)-one, 1-(2-morpholinoethyl)-3-methyl- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyridopyrazinone core, which is a fused ring system containing both pyridine and pyrazine rings, and a morpholinoethyl substituent at the 1-position and a methyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-b)pyrazin-2(1H)-one, 1-(2-morpholinoethyl)-3-methyl- typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the introduction of the pyrazine ring can be achieved through a series of condensation reactions. The morpholinoethyl group is then introduced via nucleophilic substitution, and the final methylation step completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Pyrido(3,4-b)pyrazin-2(1H)-one, 1-(2-morpholinoethyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Pyrido(3,4-b)pyrazin-2(1H)-one, 1-(2-morpholinoethyl)-3-methyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of Pyrido(3,4-b)pyrazin-2(1H)-one, 1-(2-morpholinoethyl)-3-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
Pyrido(3,4-b)pyrazin-2(1H)-one derivatives: Compounds with different substituents on the pyridopyrazinone core.
Morpholinoethyl-substituted heterocycles: Compounds with a morpholinoethyl group attached to various heterocyclic cores.
Methyl-substituted heterocycles: Compounds with a methyl group at different positions on heterocyclic rings.
Uniqueness
Pyrido(3,4-b)pyrazin-2(1H)-one, 1-(2-morpholinoethyl)-3-methyl- is unique due to its specific combination of a pyridopyrazinone core with morpholinoethyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
86004-87-7 |
|---|---|
分子式 |
C14H18N4O2 |
分子量 |
274.32 g/mol |
IUPAC名 |
2-methyl-4-(2-morpholin-4-ylethyl)pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C14H18N4O2/c1-11-14(19)18(6-5-17-7-9-20-10-8-17)13-12(16-11)3-2-4-15-13/h2-4H,5-10H2,1H3 |
InChIキー |
ZFIGIXIZXLSDPA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N=CC=C2)N(C1=O)CCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


